molecular formula C7H5Cl2FO B8651487 2,5-Dichloro-4-fluorobenzyl alcohol

2,5-Dichloro-4-fluorobenzyl alcohol

Cat. No. B8651487
M. Wt: 195.01 g/mol
InChI Key: KTNRJNXVTQBQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06011059

Procedure details

To a solution of oxalyl chloride (1.72 mL, 19.74 mmol) in 20 mL methylene chloride at -78° C. was added a solution DMSO (2.8 mL, 39.5 mL) in 3 mL methylene chloride. The mixture was stirred for 5 minutes at -78° C. followed by the addition of a solution of Part A 2,5-dichloro-4-fluorobenzyl alcohol (3.5 g, 17.95 mmol) from above in 15 mL methylene chloride. The mixture was stirred at -40° C. for 15 min., cooled to -78° C. followed by the addition of triethylamine (8.26 mL, 59.2 mmol). The mixture was allowed to come to RT, washed sequentially with 10% HCl, saturated sodium bicarbonate solution and water. The organic layer was dried over magnesium sulfate and concentrated to afford the title compound 3.39 g as a white solid. ##STR266##
Quantity
1.72 mL
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
8.26 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Cl:11][C:12]1[CH:19]=[C:18]([F:20])[C:17]([Cl:21])=[CH:16][C:13]=1[CH2:14][OH:15].C(N(CC)CC)C>C(Cl)Cl>[Cl:11][C:12]1[CH:19]=[C:18]([F:20])[C:17]([Cl:21])=[CH:16][C:13]=1[CH:14]=[O:15]

Inputs

Step One
Name
Quantity
1.72 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2.8 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC1=C(CO)C=C(C(=C1)F)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
8.26 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at -40° C. for 15 min.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78° C.
CUSTOM
Type
CUSTOM
Details
to come to RT
WASH
Type
WASH
Details
washed sequentially with 10% HCl, saturated sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=C(C=O)C=C(C(=C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.39 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.